アルカンニン

概要

説明

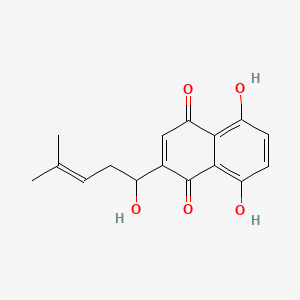

Alkannin is a naturally occurring naphthoquinone derivative, primarily obtained from the roots of the plant Alkanna tinctoria, commonly known as dyer’s alkanet. This compound is known for its vibrant red color and has been traditionally used as a dye. Alkannin is also recognized for its various biological activities, including antimicrobial, anti-inflammatory, and wound healing properties .

科学的研究の応用

Chemistry: Alkannin and its derivatives are used as natural dyes and pigments in the textile and food industries.

Biology: Alkannin exhibits significant antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Medicine: Alkannin has shown promise in wound healing, anti-inflammatory, and anticancer applications. It is used in traditional medicine for treating burns, wounds, and skin infections.

Industry: Alkannin is used in the cosmetic industry for its coloring properties and potential skin benefits

作用機序

Alkannin, a naturally occurring hydroxynaphthoquinone, is a potent bioactive compound isolated from traditional medicinal plant species of the Boraginaceae family . It has been extensively investigated for its diverse pharmacological potential . This article aims to provide a comprehensive review of the mechanism of action of Alkannin.

Target of Action

Alkannin primarily targets tumor-specific pyruvate kinase-M2 (PKM2) . PKM2 is an enzyme that universally expresses in cancer cells and dictates the last rate-limiting step of glycolysis, which is vital for cancer cell proliferation and survival .

Mode of Action

Alkannin interacts with its target, PKM2, by inhibiting its activity . This interaction results in significant inhibition of the glycolytic rate, as manifested by cellular lactate production and glucose consumption in drug-sensitive and resistant cancer cell lines .

Biochemical Pathways

The primary biochemical pathway affected by Alkannin is glycolysis . By inhibiting PKM2, Alkannin disrupts the last rate-limiting step of glycolysis, thereby affecting the energy generation vital for the proliferation and survival of cancer cells .

Pharmacokinetics

It is known that alkannin is a potent and specific inhibitor of pkm2 , suggesting that it may have good bioavailability and selectivity in targeting cancer cells.

Result of Action

The molecular and cellular effects of Alkannin’s action primarily involve the inhibition of cancer cell glycolysis and the induction of cell death . In addition, Alkannin has been reported to have a strong inhibitory effect on Candida albicans by damaging cytomembrane integrity, increasing permeability, leading to leak of intracellular macromolecule such as DNA and RNA, and loss of [Ca 2+ ], eventually causing cell death .

Action Environment

The action, efficacy, and stability of Alkannin can be influenced by various environmental factors. For instance, the production of Alkannin in plants can be affected by factors such as light intensity, soil composition, and various abiotic stress factors . .

生化学分析

Biochemical Properties

Alkannin interacts with various enzymes, proteins, and other biomolecules. Two BAHD acyltransferases, shikonin O-acyltransferase (LeSAT1) and alkannin O-acyltransferase (LeAAT1), from Lithospermum erythrorhizon, a medicinal plant in the family Boraginaceae, have been identified to interact with alkannin . Both enzymes recognized acetyl-CoA, isobutyryl-CoA, and isovaleryl-CoA as acyl donors to produce their corresponding shikonin/alkannin derivatives .

Cellular Effects

It is known that alkannin has various biological activities, including wound healing, antimicrobial, antiadenovirus, and anticancer properties .

Molecular Mechanism

The molecular mechanism of alkannin involves its interaction with specific enzymes. For instance, the acylation activity of LeAAT1 was found to be specific to alkannin . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that genes encoding both enzymes were preferentially expressed in the roots and cell cultures in the dark in pigment production medium M9, conditions associated with shikonin/alkannin production .

Metabolic Pathways

Alkannin is involved in various metabolic pathways. For instance, it is known that p-Hydroxybenzoic acid geranyltransferase in L. erythrorhizon catalyzes the coupling of p-hydroxybenzoic acid and geranyl diphosphate to produce m-geranyl-p-hydroxybenzoic acid , the first step in forming the basic carbon skeleton leading to shikonin/alkannin .

準備方法

Synthetic Routes and Reaction Conditions: Alkannin can be synthesized through several methods. One common approach involves the use of geranyl diphosphate and 4-hydroxybenzoic acid, catalyzed by the enzyme 4-hydroxybenzoate geranyltransferase, to produce 3-geranyl-4-hydroxybenzoic acid. This intermediate is then converted into alkannin through a series of enzymatic reactions .

Industrial Production Methods: In industrial settings, alkannin is often produced using plant cell cultures. This biotechnological approach allows for the sustainable production of alkannin without the need for extensive cultivation of Alkanna tinctoria. The process involves the cultivation of plant cells in bioreactors, where they are induced to produce alkannin through the addition of specific elicitors .

化学反応の分析

Types of Reactions: Alkannin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Alkannin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions to produce corresponding quinones.

Reduction: Reduction of alkannin can be achieved using reducing agents like sodium borohydride, leading to the formation of dihydro derivatives.

Major Products: The major products formed from these reactions include various alkannin derivatives, such as acetylalkannin, isobutyrylalkannin, and other acylated forms .

類似化合物との比較

- Shikonin

- Deoxyshikonin

- Isobutyrylshikonin

- Acetylshikonin

Alkannin’s unique properties and diverse applications make it a compound of significant interest in scientific research and industrial applications.

特性

CAS番号 |

23444-65-7 |

|---|---|

分子式 |

C16H16O5 |

分子量 |

288.29 g/mol |

IUPAC名 |

5,8-dihydroxy-6-[(1S)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione |

InChI |

InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17,20-21H,4H2,1-2H3/t10-/m0/s1 |

InChIキー |

UNNKKUDWEASWDN-JTQLQIEISA-N |

SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C |

異性体SMILES |

CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C |

正規SMILES |

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C |

外観 |

Solid powder |

melting_point |

116-117°C |

| 54952-43-1 517-88-4 517-89-5 |

|

物理的記述 |

Solid |

ピクトグラム |

Irritant; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Alkannin; C.I. 75530; Alkanna Red |

製品の起源 |

United States |

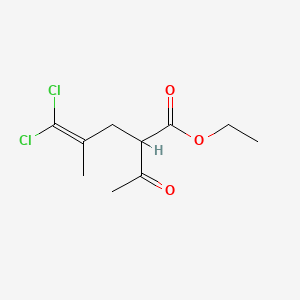

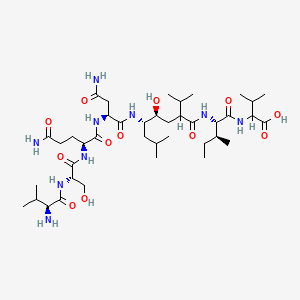

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)